![molecular formula C56H84O20 B1496093 Otophylloside O CAS No. 1326583-08-7](/img/structure/B1496093.png)
Otophylloside O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Otophylloside O is a steroid compound isolated from the roots of Cynanchum otophyllum . It belongs to the category of natural compounds and has a molecular formula of C56H84O20 .
Synthesis Analysis
The synthesis of Otophylloside O involves isolation from the roots of Cynanchum otophyllum . Four known C21 steroidal glycosides, namely caudatin 3-O-β-cymaropyranoside (1), caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (2), otophylloside B (3), and otophylloside A (4) were found to be the main components in the roots of C. otophyllum .Molecular Structure Analysis
The molecular structure of Otophylloside O is complex, with a molecular weight of 1077.27 . The IUPAC name for Otophylloside O is quite long, indicating a complex structure with multiple functional groups .Physical And Chemical Properties Analysis
Otophylloside O is a powder in its physical state . It has a molecular formula of C56H84O20 and a molecular weight of 1077.27 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Alzheimer's Disease Research
Otophylloside B, a compound related to Otophylloside O, has been evaluated for its potential in Alzheimer's disease (AD) prevention. Studies using Caenorhabditis elegans models of AD have shown that Otophylloside B can extend lifespan, increase heat stress-resistance, delay body paralysis, and improve chemotaxis response. This suggests a protective effect against Aβ toxicity, a hallmark of AD. It works by decreasing Aβ deposition and upregulating the expression of heat shock transcription factor and its target genes (Yang et al., 2017).
Lifespan Extension
Another study on Otophylloside B in C. elegans revealed its ability to modestly extend lifespan and delay age-related decline in movement and stress resistance. This was attributed to the activation of the FOXO transcription factor DAF-16, a key player in longevity and stress resistance mechanisms (Yang et al., 2015).
Epilepsy Research
Research on Otophylloside N, another variant, has highlighted its neuroprotective effects against epileptic seizures. This compound demonstrated potential in mitigating neuronal injury induced by pentylenetetrazol, a compound used to mimic epileptic convulsions. The study spans in vitro and in vivo models, indicating a broad spectrum of neuroprotective activities (Sheng et al., 2016).
Cancer Research
C21 steroidal glycosides, including Otophylloside B and A, isolated from Cynanchum otophyllum, have been evaluated for their neurotrophic activities and cytotoxic effects on cancer cells. These compounds exhibit differential effects on neurite-bearing cells and selective cytotoxicity against human colon cancer cells. This opens a window to exploring their potential in cancer therapy (Dong et al., 2020).
Future Directions
properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUVAUZONGLJI-LNQJHQNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Otophylloside O |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.